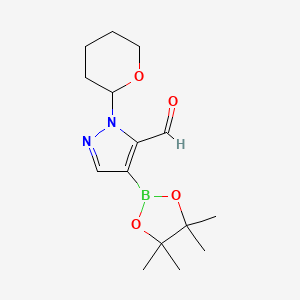![molecular formula C18H15N5OS B2760089 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-82-0](/img/structure/B2760089.png)
3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyridines are a class of compounds that are currently attracting significant attention . These heterocyclic molecules comprise a triazole ring fused to a pyridine ring . The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
Synthesis Analysis
A [1,2,4]triazolo[4,3-a]pyridine derivative was prepared simply and rapidly in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent, making the process a clean, green approach .
Molecular Structure Analysis
The structures of triazolopyridines were confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .
Chemical Reactions Analysis
Triazolopyridines can be prepared with a number of synthetic routes . Some involve an oxidative ring closure and others employ a transition metal catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can be confirmed by various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR spectroscopy, and high-resolution mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Evaluation
Compounds containing [1,2,4]triazolo[4,3-b]pyridazine, such as 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, have been synthesized and analyzed for their antibacterial and antioxidant activities. Specifically, hetero systems like [1,2,4]triazolo[4,3-b]thiadiazine exhibited moderate activity against microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).
Cardiovascular Agent Potential
1,2,4-triazolo[4,3-b]pyridazines fused with various heterocyclic systems have been synthesized, with some compounds showing potential as cardiovascular agents. They have demonstrated significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antitubulin Agents
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed as antiproliferative agents, showing effectiveness in inhibiting tubulin polymerization and disrupting microtubule dynamics in various cell lines. This suggests their potential application as antitubulin agents (Xu et al., 2016).
Structural and Molecular Studies
Studies have been conducted on the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. These studies are crucial for understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021).
Antihistaminic and Anti-inflammatory Activities
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure have been found to exhibit antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential use in treating conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-6-4-14(5-7-15)18-21-20-16-8-9-17(22-23(16)18)25-12-13-3-2-10-19-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMMFBIOQCHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)
![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)
![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)


![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)



![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)